(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16388748
Molecular Formula: C18H14ClNO4S3
Molecular Weight: 440.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClNO4S3 |
|---|---|
| Molecular Weight | 440.0 g/mol |
| IUPAC Name | (5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H14ClNO4S3/c19-14-4-2-1-3-13(14)15-6-5-12(24-15)9-16-17(21)20(18(25)26-16)11-7-8-27(22,23)10-11/h1-6,9,11H,7-8,10H2/b16-9- |
| Standard InChI Key | VRACRGSGKJNZNS-SXGWCWSVSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s architecture integrates three distinct pharmacophores:
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Thiazolidinone Core: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a thioketone group at position 2. This scaffold is known for its metabolic stability and ability to modulate enzyme activity .
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Furan-Chlorophenyl Substituent: A furan ring substituted at position 5 with a 2-chlorophenyl group, connected via a methylidene bridge to the thiazolidinone core. The chlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability .
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Tetrahydrothiophene Sulfone: A six-membered ring with a sulfone group (-SO₂-) at position 3. Sulfones are electron-withdrawing groups that stabilize molecular conformations and enhance binding affinity to biological targets .
Systematic Nomenclature
The IUPAC name reflects the compound’s stereochemistry and substituent arrangement:
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(5Z) denotes the Z-configuration of the methylidene double bond.
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3-(1,1-Dioxidotetrahydrothiophen-3-yl) specifies the sulfone-containing tetrahydrothiophene ring attached to the thiazolidinone nitrogen.
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2-Thioxo-1,3-thiazolidin-4-one identifies the core heterocycle with a thioketone and ketone group .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol exists for this compound, analogous methods from literature suggest a multi-step approach:
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Formation of the Thiazolidinone Core:
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Introduction of the Sulfone Group:
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Coupling of the Furan-Chlorophenyl Unit:
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Knoevenagel condensation between the thiazolidinone’s active methylene group and a 5-(2-chlorophenyl)furan-2-carbaldehyde derivative installs the methylidene bridge.
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Key Reaction Conditions:
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Solvent: Dioxane or dimethylformamide (DMF) at reflux.
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Catalysts: Piperidine or acetic acid for condensation steps.
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Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Spectroscopic Characterization
Data from similar compounds provide expected spectral profiles:
Biological Activity and Mechanisms
Hypothesized Targets
The compound’s structure suggests interactions with:
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Enzymes: Thioredoxin reductase (TrxR) inhibition via the thioketone group, disrupting redox homeostasis in cancer cells .
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Ion Channels: G protein-gated inwardly rectifying potassium (GIRK) channels, modulated by the sulfone group’s electron-withdrawing effects .
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Microbial Targets: Bacterial dihydrofolate reductase (DHFR), inhibited by the chlorophenyl-furan moiety .
Comparative Activity Data
While direct assays are unavailable, structurally related compounds exhibit:
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Analog A | Antibacterial (S. aureus) | 12 µM | |
| Analog B | GIRK1/2 Activation (cAMP assay) | 45 nM | |
| Analog C | Anticancer (HeLa cells) | 34 µM |
The target compound’s additional sulfone group may enhance metabolic stability compared to Analog B , while the chlorophenyl substituent could improve antibacterial potency over Analog A .
Pharmacokinetics and Metabolic Stability
Predicted ADME Properties
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Lipophilicity: Calculated logP ≈ 3.2 (moderate, favors oral absorption).
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Solubility: <10 µg/mL in aqueous buffer (potential formulation challenges).
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Metabolic Sites: Sulfone group resists cytochrome P450 oxidation; thioketone may undergo glutathione conjugation .
In Vitro Metabolic Data
A related sulfone-containing compound showed:
Comparative Analysis with Structural Analogs
The sulfone group confers superior metabolic stability compared to urea-based analogs, while maintaining nanomolar potency .
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